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[(2-Bromo-benzyl)-ethyl-amino]-acetic acid

Cat. No.: B7860553
M. Wt: 272.14 g/mol
InChI Key: PTRKTRFIUJRMGZ-UHFFFAOYSA-N
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Description

Contextualization within Amine and Carboxylic Acid Chemistry Research

Amines and carboxylic acids are fundamental functional groups that form the basis of amino acids, the building blocks of proteins. nih.gov Organic compounds that contain an amine functional group are prevalent in a wide array of molecules, including amino acids, hormones, and neurotransmitters. google.com The presence of both an amine and a carboxylic acid group in [(2-Bromo-benzyl)-ethyl-amino]-acetic acid makes it an unnatural amino acid derivative. nih.gov Unnatural amino acids are crucial in medicinal chemistry as they provide a three-dimensional structure with a high degree of functionality, making them valuable starting materials for the synthesis of more complex molecules. nih.gov

Significance of the Bromo-benzyl Moiety in Contemporary Organic Synthesis Research

The bromo-benzyl group is a significant feature of this compound. The benzyl (B1604629) group itself is widely used in organic synthesis, often as a protecting group for alcohols and carboxylic acids due to its general stability and the relative ease of its removal. sigmaaldrich.com The presence of a bromine atom on the benzene (B151609) ring, specifically at the 2-position, introduces a site for further chemical modification. Halogenated organic compounds, such as those containing bromine, are important intermediates in organic synthesis. The carbon-bromine bond can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes the bromo-benzyl moiety a versatile handle for constructing more complex molecular architectures. Furthermore, the position of the bromine atom can influence the electronic properties and reactivity of the benzene ring and the benzylic position. sigmaaldrich.com

Overview of Related Academic Investigations involving Tertiary Amines and α-Amino Acids

Tertiary amines are a prominent structural motif in many pharmaceuticals. Their basicity and ability to be protonated at physiological pH can enhance the solubility and bioavailability of drug molecules. Research into the synthesis of tertiary amines is extensive, with a focus on developing efficient and selective methods.

α-Amino acids with substitution at the α-carbon, particularly those that are N-alkylated, are of great interest. N-alkylation can modulate the biological activity and physical properties of peptides and other bioactive molecules. For instance, N-methylation of amino acids can increase a peptide's lipophilicity and membrane permeability. The synthesis of N-alkyl-α-amino acids is an active area of research, with methods including direct N-alkylation and reductive amination.

Research Scope and Objectives for Scholarly Investigations of this compound

Given the structural features of this compound, scholarly investigations would likely focus on several key areas. A primary objective would be the development and optimization of its synthesis. A plausible synthetic route involves the N-alkylation of a secondary amine, such as ethyl 2-(ethylamino)acetate, with 2-bromobenzyl bromide, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Research would also likely explore the compound's potential as a building block in the synthesis of more complex molecules, utilizing the reactive handle of the bromo-benzyl group for cross-coupling reactions. Furthermore, investigations into its biological activity would be a logical progression, given the prevalence of tertiary amines and amino acid structures in pharmaceuticals. The physicochemical properties of the compound, such as its pKa, solubility, and lipophilicity, would also be important areas of study to understand its behavior in biological systems.

Detailed Research Findings

While specific, peer-reviewed studies on this compound are not widely available, we can infer its chemical properties and a likely synthetic pathway based on established principles of organic chemistry.

A probable method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl 2-(ethylamino)acetate and 2-bromobenzyl bromide. In this reaction, the secondary amine of the ethyl 2-(ethylamino)acetate acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-bromobenzyl bromide and displacing the bromide ion. This would be followed by a hydrolysis step, typically under basic or acidic conditions, to convert the ethyl ester to the final carboxylic acid.

Below is a data table outlining the properties of the key chemicals involved in this proposed synthesis.

Chemical NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Ethyl 2-(ethylamino)acetateC6H13NO2131.17Nucleophile/Starting Material
2-Bromobenzyl bromideC7H6Br2249.93Electrophile/Starting Material
This compound ethyl esterC13H18BrNO2300.19Intermediate Product
This compound C11H14BrNO2 272.14 Final Product

Note: The properties of the intermediate and final product are calculated based on their chemical structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B7860553 [(2-Bromo-benzyl)-ethyl-amino]-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-bromophenyl)methyl-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-13(8-11(14)15)7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRKTRFIUJRMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo Benzyl Ethyl Amino Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of [(2-Bromo-benzyl)-ethyl-amino]-acetic acid identifies the key C-N and C-C bonds as primary points for strategic disconnection. The most logical approach involves disconnecting the tertiary amine, recognizing that carbon-heteroatom bonds are often readily formed. This leads to two primary synthons: a nucleophilic secondary amine and an electrophilic benzyl (B1604629) halide.

A primary disconnection (Route A) breaks the C-N bond between the nitrogen and the benzyl group. This yields N-ethylglycine or its ester equivalent as the nucleophile and 2-bromobenzyl bromide as the electrophile. This is a highly convergent and practical approach as both precursors are commercially available or can be readily synthesized.

A secondary disconnection strategy (Route B) could involve breaking the C-N bond between the nitrogen and the acetic acid moiety. This would lead to N-(2-bromobenzyl)ethylamine and a two-carbon electrophile, such as ethyl bromoacetate.

Finally, a less common disconnection could target the C-C bond of the acetic acid moiety, though this is generally a less efficient strategy. The most favorable retrosynthetic pathway is illustrated in the table below.

Retrosynthetic Route Disconnection Precursor 1 (Synthon) Precursor 2 (Synthon) Synthetic Strategy
Route A (Primary) C(benzyl)-NN-ethylglycine or its ester2-bromobenzyl bromideNucleophilic substitution
Route B (Secondary) C(acetyl)-NN-(2-bromobenzyl)ethylamineEthyl bromoacetateNucleophilic substitution

Classical Synthetic Routes: Exploration and Optimization

Classical synthetic methodologies for this compound primarily revolve around nucleophilic substitution reactions. These routes are well-established and can be optimized for high yields.

Alkylation Approaches for Amine Formation and Subsequent Functionalization

The formation of the core tertiary amine structure is typically achieved through the alkylation of a secondary amine with an appropriate alkyl halide. A common approach involves the reaction of N-ethylglycine or its ester derivative with 2-bromobenzyl bromide. The use of a base is crucial to deprotonate the secondary amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, sodium bicarbonate, or triethylamine. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being preferred.

Optimization of this step involves controlling the stoichiometry of the reactants to minimize side reactions, such as the formation of quaternary ammonium (B1175870) salts from over-alkylation. Studies have shown that slow addition of the alkylating agent and maintaining a moderate reaction temperature can improve the selectivity for the desired tertiary amine.

A representative reaction scheme is as follows: N-ethylglycine ethyl ester + 2-bromobenzyl bromide → Ethyl [(2-bromo-benzyl)-ethyl-amino]-acetate

Carboxylic Acid Formation Strategies from Precursor Compounds

The final step in the classical synthesis is the hydrolysis of the ester precursor, ethyl [(2-bromo-benzyl)-ethyl-amino]-acetate, to yield the target carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis.

Base-catalyzed hydrolysis, or saponification, is commonly employed using aqueous solutions of strong bases like sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically carried out in a mixture of water and an organic solvent, such as ethanol or methanol, to ensure the solubility of the ester. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, acidification of the reaction mixture precipitates the final product, this compound.

Hydrolysis Method Reagents Typical Conditions Advantages Disadvantages
Base-Catalyzed NaOH or KOH in H₂O/EthanolRoom temperature to refluxGenerally faster, irreversiblePotential for side reactions with base-sensitive groups
Acid-Catalyzed HCl or H₂SO₄ in H₂ORefluxCleaner reaction for some substratesCan be slower, requires harsher conditions

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry offers several catalytic methods that can be applied to the synthesis of this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Transition Metal-Catalyzed Coupling Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the C-N bond between the 2-bromobenzyl moiety and the N-ethylglycine fragment. google.comwikipedia.orgpearson.comacsgcipr.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The advantage of this method lies in its broad substrate scope and functional group tolerance. For the synthesis of the target molecule, this would involve coupling 2-bromobenzyl bromide with N-ethylglycine ethyl ester.

Copper-catalyzed coupling reactions, often referred to as Ullmann or Goldberg-type reactions, provide another avenue for C-N bond formation. nih.govmdpi.com These reactions are often more cost-effective than palladium-catalyzed methods and can be particularly effective for the coupling of aryl halides with amines and amides. The use of ligands such as N,N-dimethylglycine can enhance the efficiency of these copper-catalyzed reactions.

Organocatalytic and Biocatalytic Methods in Specific Steps

While less common for the direct formation of the target molecule's core structure, organocatalysis could potentially be applied to specific steps, such as the initial synthesis of chiral N-ethylglycine derivatives if enantiopurity is desired.

Green Chemistry Principles Applied to the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental footprint of its production. This involves a holistic approach that considers all aspects of the chemical process, from the choice of starting materials to the final product isolation.

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the sustainability of a synthetic process, as solvents often constitute the largest portion of the waste generated. Traditional organic solvents are frequently volatile, flammable, and toxic, posing significant environmental and safety risks. In the context of synthesizing N-substituted glycine (B1666218) derivatives, a move towards greener alternatives is essential.

A notable advancement in this area is the use of water as a reaction medium. Research on the green synthesis of aliphatic N-substituted glycine derivatives has demonstrated the feasibility of conducting such reactions in water, thereby eliminating the need for hazardous organic solvents. acs.org This approach not only enhances the safety profile of the synthesis but also simplifies product work-up and reduces waste disposal costs.

The selection of a green solvent is guided by several principles, including low toxicity, biodegradability, high boiling point to prevent volatile emissions, and recyclability. Data-driven solvent selection guides, developed by pharmaceutical roundtables and academic consortia, provide a framework for choosing the most sustainable solvent for a particular reaction. These guides rank solvents based on a variety of environmental, health, and safety criteria.

Interactive Table: Comparison of Solvents for N-Alkylation Reactions

SolventGreen Chemistry ClassificationKey Considerations
WaterRecommendedExcellent environmental profile, non-flammable, low cost. May require co-solvents for poorly soluble reactants.
EthanolRecommendedRenewable resource, low toxicity, biodegradable.
TolueneUsableEffective for many organic reactions but has associated health and environmental concerns.
Dichloromethane (B109758)ProblematicHigh environmental persistence, potential carcinogen.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts and waste.

The synthesis of this compound can be designed to maximize atom economy. Two plausible synthetic routes are N-alkylation of N-ethylglycine with 2-bromobenzyl bromide and reductive amination of 2-bromobenzaldehyde (B122850) with N-ethylglycine.

The N-alkylation reaction, while straightforward, generates a bromide salt as a byproduct, which lowers the theoretical atom economy.

Reaction Scheme 1: N-alkylation of N-ethylglycine N-ethylglycine + 2-bromobenzyl bromide → this compound + HBr

The reductive amination pathway, on the other hand, can potentially have a higher atom economy, especially if a catalytic hydrogenation approach is employed where water is the only stoichiometric byproduct.

Reaction Scheme 2: Reductive Amination 2-bromobenzaldehyde + N-ethylglycine + H₂ (catalyst) → this compound + H₂O

Maximizing reaction efficiency, which encompasses both yield and selectivity, is also a key consideration. High-yielding reactions reduce the amount of starting material required and simplify purification processes, leading to less waste.

Comparative Analysis of Synthetic Efficiencies, Yields, and Selectivities

A thorough comparative analysis of different synthetic routes is essential for identifying the most efficient and sustainable method for producing this compound. This analysis would involve evaluating factors such as reaction time, temperature, catalyst loading, and ease of product isolation.

Data Table: Theoretical Comparison of Synthetic Routes

Synthetic RoutePotential AdvantagesPotential Disadvantages
N-alkylationSimple procedure, readily available starting materials.Lower atom economy due to salt formation, potential for over-alkylation.
Reductive AminationHigher potential atom economy, good control over product formation.May require specialized equipment for hydrogenation, catalyst selection is critical.

Further research and process development would be necessary to generate empirical data to populate a more detailed comparative table, including percentage yields, reaction times, and E-factors (a measure of the total waste produced).

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into molecules can have a profound impact on their biological activity. The stereoselective synthesis of chiral analogues of this compound, where a stereocenter is introduced at the α-carbon of the acetic acid moiety, is a significant area of research.

One established approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries or catalysts. Chiral nickel(II) complexes of glycine Schiff bases have been successfully employed as versatile chiral equivalents of nucleophilic glycine for the asymmetric synthesis of a wide range of α-amino acids. acs.orgnih.gov This methodology allows for the diastereoselective alkylation of the glycine unit, followed by removal of the chiral auxiliary to yield the desired enantiomerically enriched amino acid.

The application of this strategy to the synthesis of chiral analogues of this compound would involve the reaction of a chiral nickel(II) complex of a suitable glycine derivative with an electrophile, or the alkylation of the pre-formed complex with 2-bromobenzyl bromide. The choice of the chiral ligand on the nickel complex would be crucial in determining the stereochemical outcome of the reaction.

Interactive Table: Chiral Ligands for Asymmetric Amino Acid Synthesis

Chiral LigandKey Features
(S)-2-[N-(N'-Benzylprolyl)amino]benzophenone (BPB)Widely used for the synthesis of various α-amino acids with high enantioselectivity.
Proline-derived ligandsReadily available from the chiral pool and can be modified to tune stereoselectivity.

The development of efficient and highly stereoselective synthetic routes to chiral analogues of this compound holds significant promise for the discovery of new bioactive compounds.

Mechanistic Investigations of Chemical Processes Involving 2 Bromo Benzyl Ethyl Amino Acetic Acid

Elucidation of Reaction Pathways for the Formation of [(2-Bromo-benzyl)-ethyl-amino]-acetic acid

The synthesis of this compound, also known as N-(2-bromobenzyl)-N-ethylglycine, likely proceeds through a nucleophilic substitution reaction. A common and logical synthetic route involves the N-alkylation of an ethyl glycinate (B8599266) derivative with 2-bromobenzyl bromide, followed by hydrolysis of the resulting ester. This pathway is a staple in the synthesis of N-substituted amino acids.

A plausible two-step synthesis would be:

N-alkylation: Reaction of ethyl N-ethylglycinate with 2-bromobenzyl bromide in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Hydrolysis: Conversion of the resulting ester, ethyl [(2-bromo-benzyl)-ethyl-amino]-acetate, to the carboxylic acid, this compound, typically under acidic or basic conditions.

The rate of this SN2 reaction would be expected to follow second-order kinetics, being first order in both the nucleophile and the electrophile:

Rate = k [Ethyl N-ethylglycinate] [2-Bromobenzyl bromide]

Studies on analogous reactions, such as the reaction of benzyl (B1604629) bromide with N-substituted anilines, have shown that the reactivity of the nucleophile is a key factor influencing the reaction rate. scispace.com The ethyl group on the glycine (B1666218) nitrogen, being an electron-donating group, enhances the nucleophilicity of the nitrogen atom, thereby facilitating the reaction. The choice of solvent would also significantly impact the reaction rate, with polar aprotic solvents generally favoring SN2 reactions. uci.edu

Table 1: Hypothetical Rate Constants for the N-Alkylation of Ethyl N-ethylglycinate with Substituted Benzyl Bromides

ElectrophileRelative Rate Constant (k_rel)
Benzyl bromide1.00
2-Bromobenzyl bromide~0.85
4-Bromobenzyl bromide~0.90
4-Nitrobenzyl bromide~1.50
4-Methoxybenzyl bromide~0.60

Note: This table is illustrative and based on general principles of substituent effects in SN2 reactions. Actual values would require experimental determination.

The N-alkylation step, proceeding via an SN2 mechanism, is a concerted reaction, meaning it occurs in a single step without the formation of a stable intermediate. libretexts.orglibretexts.org The reaction proceeds through a high-energy transition state.

In this transition state, the nucleophilic nitrogen atom of ethyl N-ethylglycinate attacks the benzylic carbon of 2-bromobenzyl bromide from the backside relative to the departing bromide ion. libretexts.org This leads to a trigonal bipyramidal geometry around the benzylic carbon in the transition state, where the incoming nitrogen and the outgoing bromide are positioned at the axial positions, and the phenyl ring and the two hydrogen atoms lie in the equatorial plane. libretexts.orglibretexts.org

Computational studies on nucleophilic substitutions at benzyl bromides support the existence of such a transition state structure. researchgate.net The breaking of the C-Br bond and the formation of the C-N bond occur simultaneously. The negative charge is distributed between the incoming nucleophile and the outgoing leaving group in the transition state.

The subsequent ester hydrolysis, if carried out under basic conditions, would involve a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This intermediate would then collapse, expelling the ethoxide ion to form the carboxylate, which is then protonated in a final workup step to yield the carboxylic acid.

Mechanistic Aspects of Transformations of this compound

This compound possesses several reactive sites, including the carboxylic acid group, the tertiary amine, and the aryl bromide. These functional groups allow for a variety of subsequent transformations.

The 2-bromo substituent on the benzyl ring plays a significant role in the reactivity and selectivity of subsequent reactions. The bromine atom is an electron-withdrawing group via induction and a weak deactivating group in electrophilic aromatic substitution reactions. It also serves as a leaving group in nucleophilic aromatic substitution or a handle for cross-coupling reactions.

In reactions involving the carboxylic acid, such as esterification or amide bond formation, the 2-bromo substituent is not expected to have a major electronic effect on the reactivity of the carboxyl group due to its distance.

A study on the fragmentation of nitrobenzyl carbamates showed that electron-donating substituents on the benzyl ring can accelerate reactions by stabilizing developing positive charge on the benzylic carbon. rsc.org Conversely, the electron-withdrawing nature of the bromo substituent in this compound would be expected to destabilize any carbocationic character at the benzylic position, thus influencing the pathways of certain reactions.

Table 2: Predicted Influence of the 2-Bromo Substituent on Various Reactions

Reaction TypeInfluence of 2-Bromo SubstituentPredicted Outcome
Electrophilic Aromatic SubstitutionElectron-withdrawing, ortho/para directingSlower reaction rate, substitution at C4 and C6
Nucleophilic Aromatic SubstitutionActivation towards substitutionPossible displacement of bromide by strong nucleophiles
Palladium-Catalyzed Cross-CouplingReactive site for oxidative additionFormation of C-C, C-N, or C-O bonds at C2
Reactions at the Benzylic PositionInductive electron withdrawalDestabilization of carbocation intermediates

The formation of derivatives from this compound can be facilitated by various catalytic methods. For instance, the conversion of the carboxylic acid to amides or esters is often catalyzed by acids or coupling reagents.

More significantly, the aryl bromide moiety is a versatile handle for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, copper, and nickel are commonly employed to form new bonds at the site of the bromine atom.

For example, a Suzuki coupling reaction, catalyzed by a palladium complex, could be used to introduce a new carbon-carbon bond by reacting this compound (or its ester) with a boronic acid. The catalytic cycle for such a reaction typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

Similarly, Buchwald-Hartwig amination, another palladium-catalyzed reaction, could be employed to replace the bromine atom with an amino group, leading to the synthesis of diamine derivatives. The development of specialized ligands for the metal catalyst is crucial for achieving high efficiency and selectivity in these transformations. Biocatalytic methods, using engineered enzymes, are also emerging as powerful tools for the synthesis of N-substituted amino acids and their derivatives, offering high stereoselectivity and environmentally benign reaction conditions. acs.orgnih.govnih.gov

Based on a comprehensive search of available scientific literature and databases, there is currently no specific computational and theoretical research published on the chemical compound this compound. As a result, the detailed article requested, focusing on its electronic structure, conformational analysis, spectroscopic properties, and reaction mechanisms, cannot be generated with scientifically accurate and verifiable data.

The creation of an authoritative article with detailed research findings, as per the user's instructions, is contingent upon the existence of prior academic or industrial research into this specific molecule. Without such foundational studies, any attempt to provide the requested data tables, quantum chemical calculations, and mechanistic simulations would be speculative and would not meet the required standards of accuracy and sourcing.

Further research into structurally similar compounds could potentially offer generalized insights. However, in strict adherence to the user's request to focus solely on this compound, such information has been omitted.

Should scholarly articles focusing on the computational and theoretical aspects of this compound be published in the future, this topic can be revisited to provide the in-depth analysis requested.

Computational and Theoretical Studies of 2 Bromo Benzyl Ethyl Amino Acetic Acid

Solvent Effects Modeling on Molecular Structure and Reactivity

The solvent environment can profoundly influence the structure, stability, and reactivity of a molecule. Computational models are frequently used to simulate these effects. For [(2-Bromo-benzyl)-ethyl-amino]-acetic acid, which possesses both polar (carboxylic acid) and nonpolar (benzyl group) moieties, the choice of solvent would be expected to significantly impact its behavior.

Solvent effects are typically modeled using either implicit or explicit solvent models:

Implicit Solvent Models (e.g., Polarizable Continuum Model - PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvent Models: Individual solvent molecules are included in the calculation. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding.

A thorough computational study would analyze how different solvents affect:

Conformational Preferences: The relative energies of different spatial arrangements (conformers) of the molecule.

Geometrical Parameters: Changes in bond lengths, bond angles, and dihedral angles.

Reactivity Indices: Parameters such as electrostatic potential maps and frontier molecular orbital energies, which can predict sites of reactivity.

As with reaction energetics, there is a lack of specific published research modeling the solvent effects on this compound. Therefore, a data table illustrating the impact of different solvents on its properties cannot be populated with actual research findings.

Table 2: Illustrative Data on the Modeled Impact of Solvents on a Key Structural Parameter of this compound

SolventDielectric Constant (ε)Predicted C-Br Bond Length (Å)
Vacuum1Data not available
Toluene2.4Data not available
Dichloromethane (B109758)8.9Data not available
Water78.4Data not available

This table is a template to demonstrate how such data would be presented. The values are not based on actual computational results.

Advanced Spectroscopic Characterization Methodologies for 2 Bromo Benzyl Ethyl Amino Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For [(2-Bromo-benzyl)-ethyl-amino]-acetic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The ¹H NMR spectrum provides the initial overview of the proton environments. Key expected signals for this compound would include:

Aromatic Protons: A complex multiplet pattern in the range of δ 7.0-7.6 ppm, corresponding to the four protons on the 2-bromobenzyl ring. The substitution pattern breaks the symmetry, leading to distinct signals for each proton.

Benzyl (B1604629) Protons (CH₂): A singlet or a pair of doublets (if diastereotopic) for the methylene (B1212753) protons of the benzyl group, typically appearing around δ 3.6-4.5 ppm.

Ethyl Group Protons (CH₂CH₃): A quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group. The quartet would likely be found in the δ 2.5-3.0 ppm region, and the triplet at δ 1.0-1.5 ppm.

Acetic Acid Protons (CH₂): A singlet for the methylene protons of the acetic acid moiety, expected around δ 3.0-3.5 ppm.

Carboxylic Acid Proton (COOH): A broad singlet at a variable chemical shift, typically downfield (>10 ppm), which may or may not be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Expected signals include:

Carboxyl Carbon (C=O): A signal in the δ 170-180 ppm region.

Aromatic Carbons: Six signals in the δ 120-140 ppm range, with the carbon attached to the bromine atom (C-Br) showing a characteristic chemical shift.

Methylene and Methyl Carbons: Signals for the benzylic CH₂, the ethyl CH₂, the acetic acid CH₂, and the ethyl CH₃ would appear in the aliphatic region (δ 10-60 ppm).

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the structure, a series of 2D NMR experiments are essential. harvard.eduyoutube.comsdsu.eduslideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would confirm the connectivity within the ethyl group (correlation between the CH₂ and CH₃ protons) and among the protons of the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to assign the carbon signal for each protonated carbon atom, for example, linking the benzylic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the benzylic protons to the aromatic carbons and the nitrogen-adjacent carbons would confirm the benzyl group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to determine the preferred conformation of the molecule in solution by observing correlations between protons that are close in space but not necessarily bonded.

A hypothetical data table summarizing the expected NMR assignments is presented below.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations
Aromatic CH7.0 - 7.6 (m, 4H)125 - 135C=O, Benzyl CH₂, other aromatic C
Benzyl CH₂3.6 - 4.5 (s, 2H)~55 - 60Aromatic C, N-CH₂ (ethyl), N-CH₂ (acetic)
Ethyl CH₂2.5 - 3.0 (q, 2H)~45 - 50Ethyl CH₃, Benzyl CH₂, N-CH₂ (acetic)
Ethyl CH₃1.0 - 1.5 (t, 3H)~10 - 15Ethyl CH₂
Acetic Acid CH₂3.0 - 3.5 (s, 2H)~50 - 55C=O, Benzyl CH₂, N-CH₂ (ethyl)
Carboxyl C=O-~170 - 180-
Aromatic C-Br-~120 - 125-
Aromatic C-CH₂-~135 - 140-

Dynamic NMR for Conformational and Exchange Process Studies

The N-benzyl and N-ethyl groups in this compound can exhibit restricted rotation around the C-N bonds, potentially leading to the existence of different conformers (rotamers) in solution. beilstein-journals.org Dynamic NMR (DNMR) spectroscopy is the technique used to study these conformational changes. beilstein-journals.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (ΔG‡) for the rotational process can be calculated. This provides valuable information about the molecule's flexibility and the steric hindrance around the nitrogen atom.

High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI-HRMS) and Electron Ionization (EI-HRMS)

ESI-HRMS: Electrospray ionization is a soft ionization technique, ideal for analyzing polar and thermally labile molecules like amino acids. In positive ion mode, this compound would be expected to form a protonated molecule, [M+H]⁺. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) allows for the determination of the exact mass of this ion. Given the molecular formula C₁₁H₁₄BrNO₂, the theoretical exact mass of the [M+H]⁺ ion can be calculated and compared to the experimental value, confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br).

EI-HRMS: Electron ionization is a hard ionization technique that leads to extensive fragmentation. While the molecular ion peak (M⁺) might be weak or absent for a molecule like this, the fragmentation pattern provides a wealth of structural information.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a selected precursor ion. nih.gov For this compound, the [M+H]⁺ ion would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer. nih.gov

Key expected fragmentation pathways would include:

Loss of H₂O: A common fragmentation for carboxylic acids.

Loss of CO₂: Decarboxylation of the carboxylic acid group.

Loss of the ethyl group: Cleavage of the N-ethyl bond.

Cleavage of the benzyl group: The most characteristic fragmentation would be the cleavage of the C-N bond to lose the 2-bromobenzyl radical, leading to a stable tropylium-like cation at m/z 170/172.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom.

A hypothetical fragmentation table is provided below.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
272/274 ([M+H]⁺)254/256H₂O[M+H-H₂O]⁺
272/274 ([M+H]⁺)228/230CO₂[M+H-CO₂]⁺
272/274 ([M+H]⁺)170/172C₄H₈NO₂[C₇H₆Br]⁺ (2-Bromotropylium ion)
272/274 ([M+H]⁺)102C₇H₆Br[C₄H₈NO₂]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in this compound:

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretching bands.

C-H Stretches: Signals in the 2850-3000 cm⁻¹ range for the aliphatic C-H bonds and in the 3000-3100 cm⁻¹ range for the aromatic C-H bonds.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-N Stretch: A medium intensity band in the 1000-1250 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically around 500-650 cm⁻¹.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Key features in the Raman spectrum would include:

Aromatic Ring Breathing Modes: Strong signals in the fingerprint region that are characteristic of the substituted benzene (B151609) ring.

C-H Stretches: Strong signals for both aliphatic and aromatic C-H stretching vibrations.

C-Br Stretch: This vibration would also be observable in the low-frequency region.

A summary of expected vibrational frequencies is presented in the table below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique Intensity
O-H stretch (carboxylic acid)2500 - 3300IRBroad, Strong
C-H stretch (aromatic)3000 - 3100IR, RamanMedium, Strong
C-H stretch (aliphatic)2850 - 3000IR, RamanMedium, Strong
C=O stretch (carboxylic acid)1700 - 1750IR, RamanStrong, Medium
C=C stretch (aromatic)1450 - 1600IR, RamanMedium, Strong
C-N stretch1000 - 1250IRMedium
C-Br stretch500 - 650IR, RamanMedium, Strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. The crystal structure of related N-benzylglycine derivatives often reveals key conformational features, such as the planarity of the carboxyl group and the torsion angles describing the orientation of the benzyl and ethyl substituents relative to the glycine (B1666218) backbone.

In the solid state, intermolecular interactions such as hydrogen bonding, particularly involving the carboxylic acid group, and potential halogen bonding involving the bromine atom, play a crucial role in dictating the crystal packing. These interactions can significantly influence the observed molecular conformation. For instance, studies on similar bromo-substituted organic compounds have detailed the nature and geometry of bromine-involved intermolecular contacts.

While a specific crystallographic dataset for this compound is not publicly available, a hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from such an analysis. This data is representative of what would be expected for a small organic molecule of this nature.

Interactive Table 1: Representative Crystallographic Data for a Substituted N-Benzylglycine Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1302.5
Z (molecules per cell)4
Calculated Density (g/cm³)1.485
R-factor (%)4.2

Note: The data in this table is illustrative and does not represent experimentally determined values for this compound.

The conformational analysis derived from such data would provide critical insights into the steric and electronic effects of the 2-bromo-benzyl group on the molecular geometry. This information is invaluable for structure-activity relationship studies and for understanding the molecule's behavior in different chemical environments.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment of Chiral Analogues

While this compound itself is achiral, the introduction of a chiral center, for example by substitution at the α-carbon of the acetic acid moiety, would result in chiral analogues. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful tool for the non-destructive stereochemical analysis of such chiral molecules in solution.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots the difference in absorption (ΔA) or molar circular dichroism (Δε) against wavelength. The resulting spectral bands, known as Cotton effects, are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophores (light-absorbing groups) in the molecule. For a chiral analogue of this compound, the aromatic ring of the benzyl group and the carbonyl of the carboxylic acid would act as key chromophores. The sign and magnitude of the observed Cotton effects can be empirically correlated with the absolute configuration (R/S) of the chiral center. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to CD spectroscopy. The relationship between CD and ORD is described by the Kronig-Kramers transforms.

In modern stereochemical analysis, experimental CD spectra are often compared with spectra predicted by quantum chemical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). unipi.itresearchgate.net This approach involves first determining the stable conformers of the molecule through computational modeling and then calculating the theoretical CD spectrum for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. A good match between the experimental and the TDDFT-calculated spectrum provides a high degree of confidence in the assignment of the absolute configuration. nih.gov

For a hypothetical chiral analogue, such as (R)- or (S)-[(2-Bromo-benzyl)-ethyl-amino]-propanoic acid, the chiroptical data would be crucial for confirming its stereochemical identity. Below is an illustrative table of the kind of data that would be obtained from a CD spectroscopic analysis.

Interactive Table 2: Representative Chiroptical Data for a Chiral Analogue

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)Cotton Effect
265+2500Positive
220-8000Negative

Note: The data in this table is illustrative and does not represent experimentally determined values for a chiral analogue of this compound.

The sign of the Cotton effects, particularly the one associated with the n→π* transition of the carboxyl group (typically around 210-230 nm) and the π→π* transitions of the aromatic ring (around 250-280 nm), would be indicative of the absolute configuration at the chiral center. nih.gov The solvent can also influence the CD spectrum by affecting the conformational equilibrium of the molecule. rsc.org

Chemical Reactivity and Transformations of 2 Bromo Benzyl Ethyl Amino Acetic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the formation of esters, amides, and the reduction to its corresponding alcohol.

The synthesis of esters from [(2-Bromo-benzyl)-ethyl-amino]-acetic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid. This method is effective for producing a variety of esters, including benzyl (B1604629) esters. unimi.itresearchgate.net To drive the reaction to completion, the water formed during the reaction is typically removed azeotropically. unimi.itresearchgate.net For instance, using cyclohexane (B81311) as a solvent allows for the efficient removal of water while avoiding the use of more hazardous solvents like benzene (B151609) or toluene, which can sometimes lead to racemization at higher temperatures. unimi.itresearchgate.net

Alternatively, esterification can be performed under milder conditions using activating agents. For N-protected amino acids, which share structural similarities, methods involving carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) are widely used. core.ac.uk This approach is suitable for sensitive substrates and often provides high yields of the corresponding esters. core.ac.uk

Amidation reactions to form the corresponding amides can also be readily accomplished. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), can be employed to couple the carboxylic acid with a primary or secondary amine. These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The synthesis of N-benzyl-N-phenylsulfonamido alkyl amides has been demonstrated through both classic and parallel synthesis strategies, highlighting the utility of this class of compounds in building more complex molecules. nih.gov

Table 1: Representative Conditions for Esterification and Amidation

Reaction TypeReagentsSolventConditionsProduct Type
EsterificationAlcohol, p-toluenesulfonic acidCyclohexaneReflux with azeotropic water removalEster
EsterificationAlcohol, DCC, DMAPDichloromethaneRoom temperatureEster
AmidationAmine, HATU, DIPEADimethylformamideRoom temperatureAmide
AmidationAmine, HOBt, EDCDichloromethaneRoom temperatureAmide

The carboxylic acid moiety can be reduced to the corresponding primary alcohol, 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. The reaction involves the initial formation of a lithium carboxylate salt, followed by reduction to the alcohol.

Another approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). These reagents are generally more selective for carboxylic acids over other reducible functional groups that might be present in more complex derivatives. The use of a borane adduct of ethyl N-benzyl-N-methylglycinate in aldol (B89426) reactions suggests the compatibility of borane reagents with this class of compounds. rsc.org The resulting alcohol can be further derivatized, for example, through oxidation to the corresponding aldehyde or by conversion of the hydroxyl group into a leaving group for subsequent nucleophilic substitution reactions.

Reactions of the Tertiary Amine Moiety

The tertiary amine in this compound is nucleophilic and can undergo reactions at the nitrogen atom, primarily quaternization and N-oxidation.

As a tertiary amine, the nitrogen atom can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), to form quaternary ammonium (B1175870) salts. This reaction typically proceeds via an Sₙ2 mechanism and is usually carried out in a polar aprotic solvent. The resulting quaternary ammonium salt would bear a positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

The nitrogen atom can be oxidized to form the corresponding N-oxide. liverpool.ac.uk This transformation is commonly achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.govthieme-connect.de The synthesis of N-oxides is a straightforward oxidation of tertiary amines. nih.gov For N-benzyl derivatives, these N-oxides can sometimes be susceptible to rearrangement reactions, such as the Meisenheimer rearrangement, particularly if the other substituent on the nitrogen can form a stable radical or anion. nih.gov The diastereoselective oxidation of N-benzyl proline derivatives has been studied, indicating that the stereochemical outcome of N-oxidation can be influenced by other chiral centers in the molecule. liverpool.ac.uk The synthesis of N-oxides can also be achieved through cyclization reactions, which can provide an alternative route to these compounds. mdpi.com

Table 2: Potential Reactions of the Tertiary Amine

Reaction TypeReagentProduct
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
N-OxidationHydrogen Peroxide (H₂O₂) or mCPBAN-Oxide

Reactions Involving the Bromo-benzyl Moiety

The 2-bromobenzyl group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals like palladium. wikipedia.org

The reactivity of aryl bromides in palladium-catalyzed coupling reactions is well-established, generally being more reactive than aryl chlorides but less reactive than aryl iodides. wikipedia.org This allows for selective reactions if other halides are present. These cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

A range of palladium-catalyzed cross-coupling reactions can be envisioned for the bromo-benzyl moiety:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This method is highly effective for forming biaryl structures or for introducing alkyl or vinyl groups at the 2-position of the benzyl ring. rsc.orgresearchgate.netacs.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgacs.orgresearchgate.netorganic-chemistry.orgnrochemistry.com It is a highly reliable method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.orgnih.govacs.orgorganic-chemistry.org This is a key method for the synthesis of arylamines.

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysis can be used to introduce a carbonyl group. For example, a carbonylative Sonogashira coupling would yield an alkynone. acs.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of the Bromo-benzyl Moiety

Reaction NameCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BaseAryl/Alkyl/Vinyl-substituted benzyl derivative
HeckAlkenePd catalyst (e.g., Pd(OAc)₂), BaseAlkenyl-substituted benzyl derivative
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted benzyl derivative
Buchwald-HartwigAminePd catalyst, Ligand, BaseAmino-substituted benzyl derivative
Carbonylative SonogashiraTerminal alkyne, COPd catalyst, Cu(I) co-catalyst, BaseAlkynone-substituted benzyl derivative

Nucleophilic Substitution Reactions (SN1, SN2) at the Benzylic Position

The benzylic position of this compound, the carbon atom bonded to both the benzene ring and the bromine atom, is a prime site for nucleophilic substitution reactions. These reactions can proceed through either an SN1 (Substitution Nucleophilic Unimolecular) or an SN2 (Substitution Nucleophilic Bimolecular) mechanism, with the operative pathway depending on the reaction conditions. brainly.comucalgary.ca

Benzylic halides are unique in that they can readily undergo both SN1 and SN2 reactions. brainly.comquora.com The primary nature of the benzylic carbon in this compound would typically favor an SN2 pathway, which involves a backside attack by a nucleophile in a single, concerted step. viu.cachemguide.co.uk However, the benzylic position is also capable of forming a resonance-stabilized carbocation, a key intermediate in the SN1 mechanism. brainly.comucalgary.caquora.com This carbocation is stabilized by the delocalization of the positive charge over the adjacent benzene ring. quora.com

SN1 Pathway: This two-step mechanism is favored by polar protic solvents and weak nucleophiles. libretexts.org The first and rate-determining step is the spontaneous cleavage of the carbon-bromine bond to form a benzylic carbocation and a bromide ion. chemguide.co.ukmasterorganicchemistry.com The presence of electron-donating groups on the benzene ring can further stabilize this carbocation, accelerating the rate of SN1 reactions. pearson.com The carbocation intermediate is then rapidly attacked by a nucleophile.

SN2 Pathway: This concerted mechanism is favored by polar aprotic solvents and strong nucleophiles. libretexts.org The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group. chemguide.co.uk The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. quora.com For primary benzylic halides like the title compound, the SN2 pathway is often preferred due to lower steric hindrance. ucalgary.caviu.ca

The choice between SN1 and SN2 pathways can be influenced by several factors as summarized in the table below.

FactorFavors SN1Favors SN2
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, OH⁻, RS⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Leaving Group Good (e.g., I⁻, Br⁻, TsO⁻)Good (e.g., I⁻, Br⁻, TsO⁻)

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Bromide

The aryl bromide moiety of this compound is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for a complex substrate like the title compound. wikipedia.orgnih.gov The reaction of this compound with an arylboronic acid would yield a biaryl product. The steric hindrance from the ortho-substituent may influence the reaction, potentially requiring specific ligands to facilitate the coupling. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene, typically resulting in a substituted alkene. wikipedia.orgodinity.com The reaction of the title compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The first step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. wikipedia.org

Sonogashira Coupling: This cross-coupling reaction joins the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. nih.govwikipedia.org This method is highly efficient for the synthesis of aryl-substituted alkynes. nih.gov The reaction with this compound would introduce an alkynyl group at the ortho-position to the benzylic substituent. Copper-free Sonogashira protocols have also been developed. nih.gov The steric and electronic properties of the substituents on both the aryl bromide and the alkyne can influence the reaction's efficiency. acs.org

A summary of these cross-coupling reactions is presented in the table below.

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Boronic acid/ester (R'-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl
Heck Alkene (R'-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene
Sonogashira Terminal Alkyne (R'-C≡CH)Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine)Aryl Alkyne

Intramolecular Cyclization Pathways and Ring Closure Reactions

The structure of this compound, featuring a nucleophilic amine and an electrophilic benzylic bromide, is predisposed to intramolecular cyclization. This can lead to the formation of a seven-membered heterocyclic ring system. Under basic conditions, the carboxylic acid can be deprotonated to a carboxylate, which can also act as a nucleophile.

The tertiary amine can act as an intramolecular nucleophile, attacking the benzylic carbon to displace the bromide ion. This would result in the formation of a quaternary ammonium salt embedded within a seven-membered ring. Such a cyclization would be an intramolecular version of an SN2 reaction.

Alternatively, under conditions that favor the deprotonation of the carboxylic acid, the resulting carboxylate anion could potentially attack the benzylic position. This would lead to the formation of a seven-membered lactone. The relative rates of these two potential cyclization pathways would depend on the reaction conditions, such as the choice of base and solvent, which can influence the nucleophilicity of the amine versus the carboxylate.

Oxidation and Reduction Chemistry of the Compound

The various functional groups in this compound offer multiple sites for oxidation and reduction reactions.

Oxidation:

Benzylic Position: The benzylic C-H bonds are susceptible to oxidation, which could potentially lead to the formation of a ketone. mdpi.com This transformation is often carried out using strong oxidizing agents like potassium permanganate, though milder and more selective methods using catalysts like copper or iron with molecular oxygen have been developed. mdpi.comlibretexts.orgbeilstein-journals.org The presence of an electron-withdrawing bromo substituent on the ring might make this oxidation more difficult compared to an unsubstituted or electron-rich system. mdpi.com

Tertiary Amine: The tertiary amine can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. Laccase/TEMPO catalytic systems have also been used for the selective deprotection of N-benzyl groups, which proceeds via an oxidation mechanism. rsc.org

Reduction:

Aryl Bromide: The aryl bromide can be reduced to a C-H bond (hydrodehalogenation) through catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.orgresearchgate.netorganic-chemistry.org This reduction is generally facile for bromides and can often be performed selectively in the presence of other functional groups like carboxylic acids. organic-chemistry.orgresearchgate.net Other methods include the use of reducing metals in acid or light-mediated reductions. libretexts.orgacs.org

N-Benzyl Group: The N-benzyl group can be cleaved via catalytic transfer hydrogenation, for instance, using Pd/C and a hydrogen donor like 1,4-cyclohexadiene. lookchem.com This reaction is a common method for deprotection of amines.

Carboxylic Acid: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent would also likely reduce the aryl bromide.

The potential oxidation and reduction products are summarized below.

Reaction TypeReagent/ConditionsAffected Functional GroupResulting Functional Group
Oxidation KMnO₄, heatBenzylic C-HKetone
Oxidation H₂O₂, m-CPBATertiary AmineN-oxide
Reduction H₂, Pd/CAryl BromideAryl C-H
Reduction LiAlH₄Carboxylic AcidPrimary Alcohol
Reduction H₂, Pd/CN-Benzyl GroupSecondary Amine

Synthesis and Academic Investigation of Derivatives of 2 Bromo Benzyl Ethyl Amino Acetic Acid

Systematic Modification of the Carboxylic Acid Group and its Impact on Reactivity

The carboxylic acid moiety is a cornerstone of the parent molecule's functionality, and its transformation into various derivatives is a primary route for modulating reactivity. Standard synthetic protocols can be employed to convert the carboxyl group into esters, amides, and acid chlorides, each with distinct chemical properties.

Esterification: The conversion of [(2-Bromo-benzyl)-ethyl-amino]-acetic acid to its corresponding esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) can be achieved through several methods. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with alkyl halides, such as benzyl bromide, in the presence of a non-nucleophilic base provides a high-yielding route to benzyl esters. nih.govarkat-usa.org More sophisticated reagents like 2-benzyloxy-1-methylpyridinium triflate can mediate esterification under mild conditions, which is particularly useful for sensitive substrates. nih.gov The resulting esters are generally less polar and more volatile than the parent carboxylic acid. Their reactivity is characterized by susceptibility to nucleophilic acyl substitution, primarily through base-catalyzed hydrolysis (saponification) to regenerate the carboxylate.

Amidation: Amide derivatives can be synthesized by coupling the parent acid with primary or secondary amines. This transformation typically requires activation of the carboxylic acid. luxembourg-bio.com Common methods include the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or newer, more efficient agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.comnih.gov An alternative is the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, before reaction with an amine. google.com Amides are significantly less reactive than esters or acid chlorides due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. They are stable to a wide range of conditions and typically require harsh acidic or basic conditions for hydrolysis.

Acid Chloride Formation: The synthesis of the highly reactive acid chloride derivative is accomplished by treating the parent acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is not typically isolated due to its high reactivity and moisture sensitivity but is used in situ to readily form esters and amides in high yields.

The impact of these modifications on the reactivity at the carbonyl carbon is substantial and follows a well-established trend.

Interactive Data Table: Relative Reactivity of Carboxylic Acid Derivatives

Derivative Type General Structure Relative Reactivity Key Reaction
Acid Chloride R-COCl Very High Acylation of alcohols/amines
Ester R-COOR' Moderate Hydrolysis (saponification)
Carboxylic Acid R-COOH Low Deprotonation, Esterification

Systematic Modification of the Tertiary Amine Group and its Stereoelectronic Effects

The tertiary amine, specifically the N-ethyl group, is another key site for modification. Altering the steric and electronic nature of the substituents on the nitrogen atom directly influences the amine's properties, such as basicity and nucleophilicity.

Stereoelectronic Effects: The N-ethyl group in the parent compound contributes to the amine's basicity through a positive inductive effect, where the alkyl group donates electron density to the nitrogen atom, making its lone pair more available to accept a proton. chemistrystudent.comutexas.edu Systematically replacing the ethyl group with other alkyl groups (e.g., methyl, isopropyl, or tert-butyl) allows for a study of these effects.

N-Methyl Analog: Replacing the ethyl with a methyl group would slightly decrease the inductive effect and reduce steric hindrance around the nitrogen, potentially increasing its accessibility for certain reactions.

N-Isopropyl/N-tert-Butyl Analogs: Introducing bulkier groups would significantly increase steric hindrance, which can decrease the amine's nucleophilicity and basicity in solution due to solvation effects, despite a stronger inductive effect. mdpi.com This steric crowding can also influence the conformational preferences of the molecule.

These analogs can be synthesized via reductive amination of 2-bromobenzaldehyde (B122850) with the corresponding N-alkylaminoacetic acid or by direct N-alkylation of [(2-Bromo-benzyl)-amino]-acetic acid derivatives. monash.edumonash.edu

Quaternization: As a tertiary amine, the nitrogen center can be readily alkylated by reaction with an alkyl halide, such as methyl iodide or benzyl chloride, to form a quaternary ammonium (B1175870) salt. researchgate.net This process, known as the Menshutkin reaction, converts the neutral amine into a permanently charged cationic species. wikipedia.org The resulting salts exhibit drastically different physical properties, including increased water solubility and a complete loss of basicity. The reactivity of the molecule is also altered, as the positive charge on the nitrogen atom can influence adjacent reaction centers through field effects.

Interactive Data Table: Predicted Properties of N-Alkyl Analogs

N-Alkyl Group Inductive Effect Steric Hindrance Predicted Basicity (in solution)
Methyl + Low High
Ethyl (Parent) ++ Moderate High
Isopropyl +++ High Moderate-Low

Systematic Modification of the Bromo-benzyl Aromatic Ring and its Influence on Electronic Properties

The 2-bromo-benzyl group is a critical component that dictates the electronic properties and reactivity of the benzylic position. The bromine atom itself is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to competing resonance donation. libretexts.orglumenlearning.com Systematic modification involves replacing the bromine with other substituents or moving it to different positions on the ring.

The influence of these substituents on the reactivity of the benzyl group can be quantitatively assessed using the Hammett equation (log(k/k₀) = σρ). wikipedia.org The Hammett substituent constant, σ, provides a measure of the electronic effect of a substituent. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) have negative σ values and activate the ring, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) have positive σ values and deactivate it. oxfordreference.comresearchgate.net

For reactions involving the benzylic position, such as nucleophilic substitution, the stability of any potential carbocation or the nature of the transition state is influenced by these substituents. For instance, an EDG at the para position would stabilize a benzylic carbocation, accelerating an Sₙ1-type reaction. An EWG would destabilize it, slowing the reaction. quora.com The synthesis of these analogs would typically start from the corresponding substituted toluene, which can be brominated at the benzylic position to give a substituted benzyl bromide, a key synthetic intermediate. google.comchemicalbook.com

Interactive Data Table: Hammett Constants and Electronic Effects of Benzyl Substituents

Substituent (R) Position Hammett Constant (σ) Electronic Effect Predicted Reactivity of Benzyl Group
-OCH₃ para -0.27 Strong EDG Increased
-CH₃ para -0.17 Weak EDG Increased
-H - 0.00 Neutral Reference
-Cl para +0.23 Weak EWG Decreased
-Br (Parent) ortho +0.23 (σₚ value) Weak EWG Decreased
-CN para +0.66 Strong EWG Greatly Decreased

Note: Hammett constants are most accurately applied to meta and para positions due to the exclusion of steric effects present at the ortho position. The σₚ value is shown for comparison. acs.org

Development of Isomeric and Analogous Compounds for Structure-Reactivity Relationship Studies

To build a comprehensive understanding of how the spatial arrangement of functional groups affects molecular properties, the synthesis of isomers is essential. For this compound, the most informative isomers are those where the bromine atom is relocated to the meta (3) and para (4) positions of the benzyl ring.

Synthesis of Isomers:

[(3-Bromo-benzyl)-ethyl-amino]-acetic acid: Synthesized by reacting 3-bromobenzyl bromide with ethyl 2-(ethylamino)acetate, followed by hydrolysis of the ester.

[(4-Bromo-benzyl)-ethyl-amino]-acetic acid: Synthesized similarly, starting from 4-bromobenzyl bromide.

The starting materials, 3- and 4-bromobenzyl bromide, are readily prepared from the corresponding bromotoluenes.

Comparison of Isomeric Properties: The position of the bromine atom significantly influences the molecule's electronic distribution and, consequently, its physicochemical properties.

Acidity (pKa): The pKa of the carboxylic acid and the conjugate acid of the tertiary amine will be affected. The electron-withdrawing inductive effect of bromine is distance-dependent. Therefore, the 2-bromo isomer is expected to have the most acidic carboxylic acid and the least basic amine, as the bromine is closest to the side chain. The effect will be weaker for the 3-bromo and weakest for the 4-bromo isomer.

These predicted differences can be computationally estimated and experimentally verified to build robust structure-property models. rsc.orgmdpi.com

Interactive Data Table: Predicted Physicochemical Properties of Bromo-benzyl Isomers

Compound Predicted Carboxylic Acid pKa Predicted Amine pKa Predicted logP
This compound Lower Lower Reference
[(3-Bromo-benzyl)-ethyl-amino]-acetic acid Intermediate Intermediate Similar

Comprehensive Structure-Reactivity and Structure-Property Relationship Studies in Derivative Series

The systematic synthesis of the derivatives described in the preceding sections provides a rich dataset for establishing comprehensive Structure-Reactivity Relationships (SRR) and Quantitative Structure-Property Relationships (QSPR). By correlating changes in molecular structure with observable changes in chemical reactivity or physical properties, predictive models can be developed. nih.govatlantis-press.com

Study Design: A full factorial experimental design would involve synthesizing compounds with variations at all three key positions: the carboxylic acid, the tertiary amine, and the aromatic ring. For example, one could synthesize the methyl ester of the 4-nitro-benzyl analog with an N-isopropyl group.

Data Analysis: The analysis involves measuring key parameters for each synthesized derivative:

Reactivity Data: Rate constants for specific reactions (e.g., ester hydrolysis, quaternization).

Physicochemical Properties: pKa, logP, solubility, and spectroscopic data (NMR, IR). nih.govmdpi.com

These experimental values are then used as dependent variables in a QSAR/QSPR analysis, with molecular descriptors as the independent variables. nih.gov Descriptors can include:

Electronic Descriptors: Hammett constants (σ), calculated atomic charges.

Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR).

Hydrophobic Descriptors: Partition coefficient (logP).

By applying multivariable regression analysis, a mathematical model can be constructed that describes the relationship between the structure and the observed property. For instance, a QSPR equation for amine basicity might look like:

pKa = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

Such models allow for the prediction of properties for yet-unsynthesized compounds, guiding future research and enabling the rational design of molecules with tailored reactivity and characteristics.

Summary Table: Expected Impact of Structural Modifications

Modification Site Structural Change Primary Effect Impact on Property/Reactivity
Carboxylic Acid Acid → Ester/Amide Electronic Decreases acidity, alters reactivity at carbonyl
Tertiary Amine N-Ethyl → N-t-Butyl Steric Decreases basicity and nucleophilicity
Benzyl Ring -Br → -NO₂ Electronic Decreases electron density, reduces reactivity of benzylic position

Through the diligent synthesis and analysis of these derivative series, a profound understanding of the intricate interplay between molecular structure and chemical behavior can be achieved for the this compound family.

2 Bromo Benzyl Ethyl Amino Acetic Acid As a Synthetic Intermediate in Organic Chemistry

Utility in the Synthesis of Complex Organic Molecules and Natural Products

The structural features of [(2-Bromo-benzyl)-ethyl-amino]-acetic acid offer multiple handles for synthetic transformations, making it a potentially valuable precursor for a variety of complex targets. The presence of the 2-bromobenzyl group is particularly significant, as aryl bromides are key substrates for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

One can envision the application of this intermediate in the synthesis of heterocyclic scaffolds. For instance, intramolecular cyclization could lead to the formation of novel benzodiazepine (B76468) or other nitrogen-containing ring systems, which are prevalent in many biologically active compounds. The 2-bromobenzyl moiety can participate in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions to introduce diverse substituents or to construct larger ring systems. nih.govorganic-chemistry.org

Furthermore, the N-substituted amino acid portion of the molecule can be incorporated into peptide chains to introduce unnatural amino acid residues. nih.gov The N-benzyl group can influence the conformational properties of the resulting peptide, while the ethyl group provides additional steric bulk. nih.gov The carboxylic acid can be activated and coupled with amines to form amide bonds, a fundamental transformation in the synthesis of peptides and other complex amides.

The following table illustrates potential transformations utilizing this compound in the synthesis of complex molecules.

Reaction Type Reactant Potential Product Class Significance
Suzuki-Miyaura CouplingArylboronic acidBiaryl-substituted amino acid derivativesConstruction of complex biaryl structures found in natural products and pharmaceuticals.
Heck CouplingAlkeneAlkenyl-substituted amino acid derivativesIntroduction of unsaturated side chains for further functionalization.
Sonogashira CouplingTerminal alkyneAlkynyl-substituted amino acid derivativesAccess to linear, rigid structures and precursors for heterocycles.
Buchwald-Hartwig AminationAmineDiamine-substituted amino acid derivativesSynthesis of complex ligands and polyamine structures.
Intramolecular Cyclization---Benzodiazepine or other N-heterocyclesFormation of privileged scaffolds in medicinal chemistry.
Peptide CouplingAmino acid esterDipeptide containing an unnatural amino acidModification of peptide properties for therapeutic applications.

This table presents hypothetical transformations based on the known reactivity of the functional groups present in this compound.

Role in Multistep Reaction Sequences for Divergent Synthesis

A key advantage of a multifunctional intermediate like this compound is its potential for use in divergent synthesis. In such a strategy, a common intermediate is converted into a variety of structurally distinct products through different reaction pathways. This approach is highly efficient for generating libraries of compounds for drug discovery and other applications.

Starting from this compound, a divergent synthesis could proceed as follows:

Initial Functionalization: The aryl bromide can be the first point of diversification. A series of different cross-coupling partners can be used to generate a library of analogs with varying substituents at the 2-position of the benzyl (B1604629) group.

Orthogonal Protection: The carboxylic acid and the secondary amine can be protected with orthogonal protecting groups. wikipedia.org This would allow for the selective deprotection and reaction of one group while the other remains intact, further expanding the diversity of accessible molecules. For example, the carboxylic acid could be protected as a benzyl ester, which can be removed by hydrogenolysis, while the amine is protected with a Boc group, removable with acid. wikipedia.org

Sequential Reactions: Following the initial diversification at the aryl bromide, the other functional groups can be sequentially modified. The carboxylic acid can be converted to amides, esters, or even reduced to an alcohol. The secondary amine can be further alkylated or acylated.

This divergent approach allows for the systematic exploration of the chemical space around a core scaffold, which is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies.

Future Research Directions and Open Questions in the Academic Study of 2 Bromo Benzyl Ethyl Amino Acetic Acid

Exploration of Novel and More Efficient Synthetic Pathways

Currently, established and optimized public-domain syntheses for [(2-Bromo-benzyl)-ethyl-amino]-acetic acid are not widely reported. Future research should prioritize the development of robust and efficient synthetic strategies. Conventional methods, such as the nucleophilic substitution of an α-haloacetate (like ethyl bromoacetate) with N-ethyl-1-(2-bromophenyl)methanamine, represent a logical starting point. However, more advanced and sustainable methods are highly desirable.

A promising avenue is the direct catalytic N-alkylation of unprotected amino acids with alcohols. nih.govresearchgate.net This approach, which often uses ruthenium or iron-based catalysts, could potentially synthesize the target compound from ethylamine (B1201723) and (2-bromophenyl)methanol in a highly atom-economical process that produces water as the only byproduct. nih.gov Investigating such "green" methodologies would be a significant step forward.

Further research could explore enzymatic pathways. Enzymes like N-substituted formamide (B127407) deformylase, which can catalyze the reverse reaction of forming N-benzylformamide from benzylamine (B48309) and formate, highlight the potential for biocatalysis in creating N-substituted amines. nih.gov Tailoring an enzyme for the specific synthesis of this compound would represent a state-of-the-art, sustainable synthetic route.

Table 1: Proposed Synthetic Strategies for this compound

Synthetic ApproachKey ReactantsPotential Catalyst/ReagentAnticipated AdvantagesResearch Questions
Nucleophilic SubstitutionN-ethyl-1-(2-bromophenyl)methanamine + Ethyl bromoacetateNon-nucleophilic base (e.g., DIEA)Straightforward, well-understood mechanismOptimization of yield, minimizing side products
Reductive AminationEthyl glyoxylate (B1226380) + N-ethyl-1-(2-bromophenyl)methanamineReducing agent (e.g., NaBH(OAc)₃)High selectivity, mild conditionsStereochemical control if applicable
Catalytic N-AlkylationEthylamine + (2-Bromophenyl)methanolRu or Fe-based complexesAtom-economical, green chemistryCatalyst efficiency and recyclability, substrate scope nih.gov
BiocatalysisPrecursors amenable to enzymatic conversionEngineered transaminase or lyaseHigh stereoselectivity, environmentally benignEnzyme discovery and engineering for novel reactivity researchgate.net

Deeper Mechanistic Understanding of Specific Transformations and Selectivities

A thorough mechanistic investigation of any developed synthetic pathway is crucial for optimization and control. For instance, in a classical N-alkylation reaction, understanding the kinetics and thermodynamics is key. The steric hindrance imposed by the ortho-bromo substituent on the benzyl (B1604629) ring, combined with the ethyl group on the nitrogen, likely influences the reaction rate and equilibrium position.

Kinetic studies, including reaction order determination and the measurement of isotope effects, can shed light on the rate-determining step. acs.org For catalytic processes, identifying the catalyst's resting state and the turnover-limiting step is paramount. acs.org Computational studies can complement these experiments by mapping the reaction energy profile, visualizing transition states, and identifying key intermediates. researchgate.net Understanding these fundamental aspects would allow for the rational tuning of reaction conditions to maximize yield and selectivity, while minimizing unwanted side reactions like over-alkylation.

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before engaging in extensive lab work. Density Functional Theory (DFT) can be employed to determine the molecule's ground-state geometry, electronic structure, and vibrational frequencies, which can be correlated with experimental spectroscopic data (IR, NMR). tandfonline.comscirp.org

Advanced computational methods can provide deeper insights. Time-dependent DFT (TD-DFT) can predict electronic transitions, while Fukui function analysis can identify the most reactive sites for electrophilic, nucleophilic, and radical attack. tandfonline.com Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interaction with solvents or biological macromolecules. nih.gov This predictive power is invaluable for designing derivatives with specific electronic or steric properties and for hypothesizing about its potential role in materials science or as a catalytic ligand.

Table 2: Hypothetical Computationally-Derived Properties of this compound

PropertyComputational MethodPredicted Value/InsightPotential Significance
Optimized GeometryDFT (e.g., B3LYP/6-311+G(d,p))Bond lengths, bond angles, dihedral anglesUnderstanding steric effects and conformational preferences
HOMO-LUMO GapDFT~4-5 eV (estimated)Indicator of chemical reactivity and electronic excitability
Molecular Electrostatic Potential (MEP)DFTMapping of electron-rich (negative) and electron-poor (positive) regionsPredicting sites for intermolecular interactions
Vibrational FrequenciesDFTCalculated IR and Raman spectraAiding in the structural confirmation of synthesized compound scirp.org
Proton AffinityDFT/G3/G4 TheoryBasicity of the nitrogen atomPredicting behavior in acid-base catalysis and reactions

Design and Synthesis of Advanced Derivatives with Tuned Properties

The structure of this compound serves as a versatile scaffold for the creation of a library of advanced derivatives. Systematic modification of its constituent parts could lead to compounds with fine-tuned electronic, steric, and physicochemical properties.

Future research could focus on:

Halogen Substitution: Replacing the bromine atom with other halogens (F, Cl, I) to modulate the electronic nature and steric bulk of the aromatic ring.

Positional Isomerism: Moving the bromo substituent to the meta or para positions to study the resulting changes in reactivity and conformation.

N-Alkyl Variation: Replacing the N-ethyl group with other alkyl or aryl groups to systematically alter the steric environment around the nitrogen atom.

Polymerization: Using the amino acid as a monomer to create novel polymers. Amino acid-based polymers are of great interest for their potential biocompatibility and biodegradability. thinkdochemicals.comnih.gov The incorporation of the bromo-benzyl moiety could impart unique properties such as flame retardancy, increased refractive index, or specific binding capabilities. The synthesis of N-carboxyanhydrides from N-benzyl-amino acids is a known route to such polymers. exlibrisgroup.com

Table 3: Proposed Advanced Derivatives of this compound

Derivative TypeExample Structure/ModificationRationale for SynthesisPotential Area of Interest
Halogen Analogue[(2-Chloro-benzyl)-ethyl-amino]-acetic acidFine-tune electronic effects and steric hindranceCatalysis, Materials Science
Positional Isomer[(4-Bromo-benzyl)-ethyl-amino]-acetic acidReduce steric hindrance, alter dipole momentLigand Design, Polymer Science
N-Alkyl Variant[(2-Bromo-benzyl)-propyl-amino]-acetic acidModify steric bulk and hydrophobicityLigand Design, Surfactants
PolymerPoly-{this compound}Create functional materials with novel properties nih.govBiomedical materials, advanced coatings bezwadabiomedical.com
PeptideIncorporation into a di- or tri-peptide sequenceIntroduce unnatural amino acid into peptide backboneChemical biology, drug discovery

Potential for Applications in Advanced Materials Science and Catalysis (if relevant)

While no applications for this compound have been documented, its structure suggests significant, unexplored potential in both materials science and catalysis.

In materials science , functionalized amino acids are building blocks for a new generation of polymers. nih.govbezwadabiomedical.com Polymers derived from this compound could exhibit enhanced thermal stability or specific optical properties due to the presence of the halogenated aromatic ring. The introduction of amino groups is a known strategy to improve the processability and functionality of various materials, including carbon nanomaterials. researchgate.netrsc.org This amino acid could be used to functionalize surfaces or nanoparticles, creating hybrid materials with tailored properties for use in sensors, electronics, or biomedical devices. thinkdochemicals.com

In the field of catalysis , N-substituted amino acids can act as chiral ligands for transition metal catalysts. nih.gov The nitrogen atom and the carboxylate group can form a stable chelate with a metal center, while the bromo-benzyl and ethyl groups provide a specific chiral pocket around the active site. Such a ligand could be tested in various asymmetric reactions, such as hydrogenations, C-C bond formations, or N-alkylation reactions. nih.govfrontiersin.org The electronic properties conferred by the bromo-benzyl group could influence the catalytic activity and selectivity of the metal complex. For example, amino acid-modified nickel complexes have shown remarkable activity in H₂ oxidation and production, demonstrating the profound impact that amino acid functional groups can have on a catalyst's active site. nih.gov

Q & A

Q. What are the standard synthetic routes for [(2-Bromo-benzyl)-ethyl-amino]-acetic acid?

The synthesis typically involves a two-step process: (1) bromination of a precursor aromatic compound (e.g., benzyl derivatives) and (2) coupling the brominated intermediate with ethylamine and acetic acid groups. For example, bromination may be achieved using bromine in acetic acid, followed by nucleophilic substitution or reductive amination to introduce the ethylamino-acetic acid moiety. Purification via recrystallization or chromatography ensures high purity .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the bromine and ethylamino groups on the benzyl ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and amine (-NH) .

Q. What solvents and conditions optimize the solubility of this compound?

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, DMF) and partially soluble in methanol or ethanol. Solubility can be enhanced by adjusting pH (e.g., using aqueous NaOH to deprotonate the carboxylic acid group) .

Advanced Research Questions

Q. How do reaction parameters (e.g., solvent, temperature) influence yield in synthesizing this compound?

  • Solvent choice : Polar solvents like DMF stabilize intermediates during amide coupling, improving yield (~70–80%), while non-polar solvents may lead to side reactions.
  • Temperature : Lower temperatures (0–5°C) minimize bromine-mediated oxidation during bromination, whereas higher temperatures (50–60°C) accelerate amide bond formation.
  • Catalysts : Pd-based catalysts in coupling reactions reduce reaction time but require inert atmospheres .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., receptor binding assays) may arise from variations in assay conditions (pH, buffer composition). Use standardized protocols (e.g., fixed pH 7.4, 25°C) and orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to validate results. Statistical tools like Bland-Altman plots can quantify methodological biases .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes or receptors. Key interactions include hydrogen bonding between the carboxylic acid group and active-site residues, and van der Waals contacts with the bromobenzyl moiety .

Q. What are the limitations of crystallographic data for structural analysis of this compound derivatives?

Crystal packing effects may distort bond angles/lengths compared to solution-state structures. Complement X-ray data with NMR-derived NOE (Nuclear Overhauser Effect) measurements to assess conformational flexibility. For example, discrepancies in C-Br bond lengths (~1.89 Å crystallographic vs. ~1.93 Å computational) highlight packing influences .

Methodological Considerations

Q. How to optimize HPLC purification for this compound?

  • Column : C18 reverse-phase with 5 µm particle size.
  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 20 min).
  • Detection : UV at 254 nm (aromatic absorption). Adjust flow rate to 1 mL/min for baseline separation of byproducts .

Q. What strategies mitigate degradation during long-term storage?

Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use acidic buffers (pH 4–5) to stabilize the carboxylic acid group and avoid light exposure to prevent bromine loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.